molecular formula C11H9N3 B029998 9H-Pyrido[2,3-b]indol-4-amine CAS No. 25208-34-8

9H-Pyrido[2,3-b]indol-4-amine

Cat. No. B029998
CAS RN: 25208-34-8
M. Wt: 183.21 g/mol
InChI Key: KDEXDIOVHDTJQK-UHFFFAOYSA-N
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Description

9H-Pyrido[2,3-b]indol-4-amine (also known as 9-H-PIB) is a type of heterocyclic amine that is used in a wide range of scientific research applications. It is a nitrogen-containing heterocycle, which is a type of organic compound that contains at least one atom of nitrogen and one atom of carbon. 9-H-PIB has a wide range of applications, ranging from use in biochemical and physiological studies to its use in the synthesis of pharmaceutical compounds.

Scientific Research Applications

Scientific Research Applications of 9H-Pyrido[2,3-b]indol-4-amine

Detection and Quantification in Food Samples

A novel method combining supercritical fluid extraction and capillary electrophoresis has been developed for the separation and quantification of a group of non-polar heterocyclic amines, including this compound, in commercial meat samples. This method offers faster analysis compared to previous techniques and includes optimized procedures for the clean-up, extraction, and electrophoretic separation of the analytes. The use of fluorescence detection enhances sensitivity and avoids interferences from non-fluorescent compounds in the sample matrices (de Andrés et al., 2010).

Metabolic Studies and Carcinogenic Potential

Extensive studies have been conducted on the metabolism of 2-Amino-9H-pyrido[2,3-b]indole (AαC), a related compound, in primary human hepatocytes to understand its genotoxicity in humans. Major pathways of metabolism involving N-acetylation and glucuronidation have been described, revealing the formation of DNA adducts and the importance of P450 1A2 in the bioactivation of AαC. Such research provides insights into the metabolic pathways of heterocyclic amines and their potential health risks (Bellamri et al., 2017).

Chemical Synthesis and Applications

This compound and its fluorinated derivatives have been synthesized through regiospecific pyridine core annulation. These compounds have potential applications in the development of nucleosides and nucleoside mimetics bearing the α-carboline framework, indicating their significance in medicinal chemistry and drug development (Iaroshenko et al., 2009).

Safety and Hazards

9H-Pyrido[2,3-b]indol-4-amine is a potential human carcinogen . It is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

9H-Pyrido[2,3-b]indol-4-amine, also known as 2-Amino-9H-pyrido[2,3-b]indole, has been identified as a potential inhibitor of several protein kinases . The primary targets of this compound include CK1 and DYRK1A . These kinases play crucial roles in various cellular processes, including cell cycle regulation and signal transduction .

Mode of Action

The compound interacts with its targets (CK1 and DYRK1A) by inhibiting their activity . This inhibition likely occurs through the compound binding to the active site of these kinases, preventing them from phosphorylating their respective substrates . The exact nature of this interaction and the resulting changes in the kinases’ function are still under investigation.

Biochemical Pathways

The inhibition of CK1 and DYRK1A by this compound can affect several biochemical pathways. Both of these kinases are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction . By inhibiting these kinases, the compound can potentially disrupt these processes, leading to various downstream effects.

Pharmacokinetics

It is known that the compound is a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein . Inside the body, it is metabolized to intermediates that react with DNA

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of CK1 and DYRK1A. By inhibiting these kinases, the compound can disrupt various cellular processes, potentially leading to cell cycle arrest or altered signal transduction . Additionally, the compound’s metabolites can form covalent DNA adducts, which may lead to DNA damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is generated by the combustion of tobacco or by pyrolysis of protein , suggesting that its presence and activity may be influenced by factors such as smoking and diet. Additionally, the compound’s activity may be affected by the cellular environment, including the presence of other molecules that can interact with the compound or its target kinases

properties

IUPAC Name

9H-pyrido[2,3-b]indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEXDIOVHDTJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595968
Record name 9H-Pyrido[2,3-b]indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25208-34-8
Record name 9H-Pyrido[2,3-b]indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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